

Application Notes and Protocols for the Identification of Ammiol

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Compound of Interest

Compound Name: Ammiol

Cat. No.: B12746540

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Introduction

Ammiol is a naturally occurring furanochromone found in various plant species, including *Ammi visnaga* and *Pimpinella monoica*. As a member of the furocoumarin class of compounds, **Ammiol** is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of **Ammiol** in plant extracts and pharmaceutical preparations.

These application notes provide detailed protocols for the extraction, identification, and quantification of **Ammiol** using modern analytical techniques. The methodologies are based on established practices for the analysis of related furocoumarins and can be adapted for specific research and development needs.

Chemical Information

- IUPAC Name: 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one
- Molecular Formula: C₁₄H₁₂O₆
- Molecular Weight: 276.24 g/mol
- CAS Number: 668-10-0

Extraction Protocols

The efficient extraction of **Ammiol** from plant material is a critical first step for its analysis. The following protocols are recommended for the extraction of **Ammiol** from its primary plant sources.

Protocol 1: Maceration with Methanol

This protocol is a general method for the extraction of furocoumarins from dried plant material.

Materials:

- Dried and powdered plant material (e.g., fruits of Ammi visnaga)
- Methanol (HPLC grade)
- Shaker or magnetic stirrer
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator

Procedure:

- Weigh 10 g of the dried and powdered plant material and place it in a suitable flask.
- Add 100 mL of methanol to the flask.
- Securely cap the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.
- After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for further analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a streamlined extraction and cleanup technique that is particularly useful for analyzing compounds in complex matrices like plant materials.[\[1\]](#)[\[2\]](#)

Materials:

- Homogenized plant material (5 g)
- Acetonitrile (HPLC grade)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)

Procedure:

- Place 5 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Add the appropriate QuEChERS extraction salts to the tube.
- Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into a vial for analysis.[\[2\]](#)

Analytical Techniques and Protocols

A variety of analytical techniques can be employed for the identification and quantification of **Ammiol**. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and widely used technique for the quantitative analysis of furocoumarins.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and UV/Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (based on methods for related compounds):

Parameter	Condition
Mobile Phase	A: Water, B: Methanol or Acetonitrile (Gradient or Isocratic)
Gradient Example	Start with 60% B, increase to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	250 nm or 310 nm [6]
Injection Volume	10 µL

Protocol:

- Standard Preparation: Prepare a stock solution of **Ammiol** reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
- Sample Preparation: Prepare the sample extract as described in the extraction protocols. Dilute the extract with the mobile phase if necessary to fall within the calibration range.

- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Identify the **Ammiol** peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to determine the concentration of **Ammiol** in the sample.

Quantitative Data (Illustrative, based on typical furocoumarin analysis):

Parameter	Expected Value
Retention Time	8 - 12 min (dependent on exact conditions)
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.05 μ g/mL
Limit of Quantification (LOQ)	0.15 μ g/mL
Recovery	95 - 105%

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of **Ammiol** at trace levels and in complex biological matrices.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Instrumentation:

- UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Reversed-phase C18 or BEH Amide column (e.g., 50 mm x 2.1 mm, 1.7 μ m particle size).[\[7\]](#)

Chromatographic and MS Conditions (based on methods for furocoumarins):

Parameter	Condition
Mobile Phase	A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient	A linear gradient tailored to the specific separation
Flow Rate	0.3 - 0.5 mL/min[2]
Column Temperature	40°C[7]
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
MS/MS Transitions	Precursor ion (m/z of Ammiol) → Product ion(s)

Protocol:

- Standard and Sample Preparation: Follow the same procedures as for HPLC-UV.
- Method Optimization: Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of **Ammiol** to achieve the most intense and stable signal for the precursor and product ions.
- Analysis: Perform the analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: Use a calibration curve constructed from the peak areas of the **Ammiol** standards to quantify the analyte in the samples.

Quantitative Data (Illustrative, based on typical furocoumarin analysis):

Parameter	Expected Value
Retention Time	2 - 5 min (dependent on exact conditions)
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	< 1 ng/mL
Limit of Quantification (LOQ)	1 - 5 ng/mL
Recovery	90 - 110%

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quality control of herbal materials.[\[3\]](#)[\[11\]](#)

Instrumentation:

- HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
- HPTLC plates pre-coated with silica gel 60 F₂₅₄.

Chromatographic Conditions (based on methods for related compounds):

Parameter	Condition
Stationary Phase	HPTLC silica gel 60 F ₂₅₄ plates
Mobile Phase	Toluene : Ethyl acetate : Formic acid (e.g., 5:4:1, v/v/v)
Application	Apply standards and samples as bands
Development	Develop the plate in a saturated chamber
Detection	Densitometric scanning at 254 nm or 366 nm

Protocol:

- Standard and Sample Preparation: Prepare solutions of the **Ammiol** standard and sample extracts in a suitable solvent like methanol.
- Application: Apply precise volumes of the standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.
- Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.
- Drying: After development, dry the plate completely.
- Densitometry: Scan the dried plate using a densitometer at the wavelength of maximum absorbance for **Ammiol**.
- Quantification: Compare the peak areas of the sample with those of the standard to quantify the amount of **Ammiol**.

Quantitative Data (Illustrative, based on typical furocoumarin analysis):

Parameter	Expected Value
Rf Value	0.3 - 0.5 (dependent on mobile phase)
Linearity (r^2)	> 0.99
LOD	10 - 20 ng/band
LOQ	30 - 60 ng/band

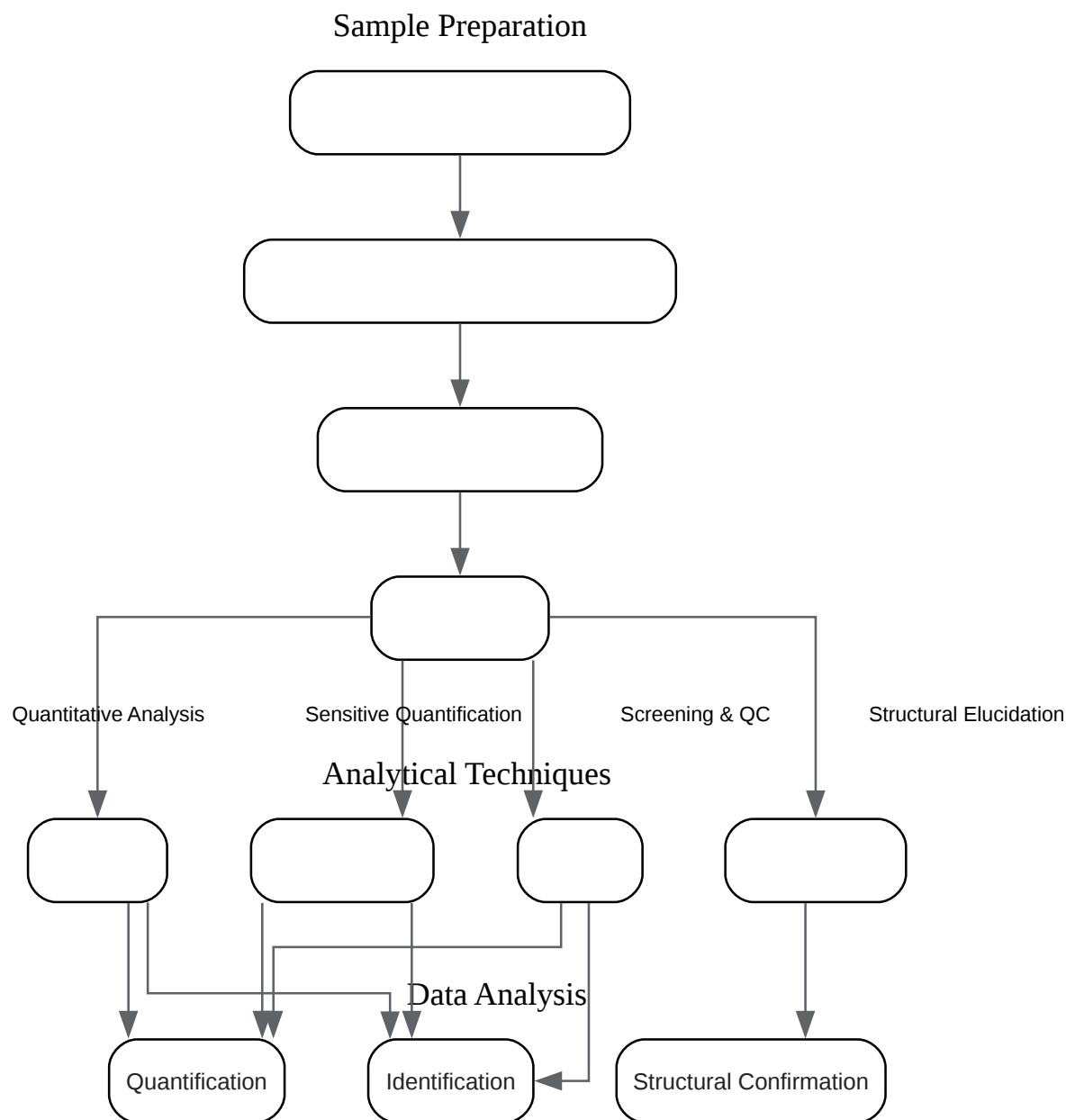
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

For the unambiguous identification and structural confirmation of **Ammiol**, NMR spectroscopy and high-resolution mass spectrometry are indispensable.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

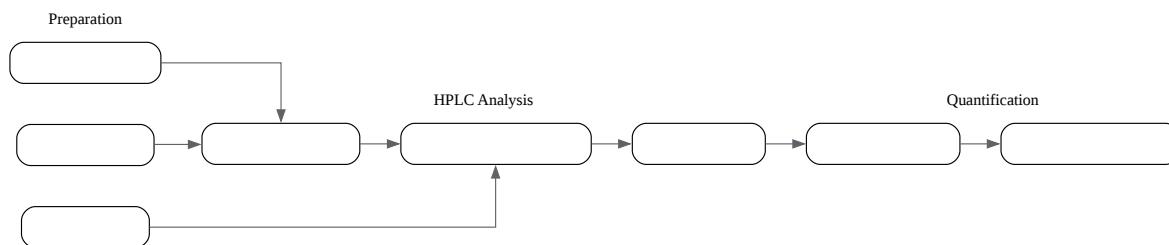
- ^1H and ^{13}C NMR: Provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, allowing for the calculation of its elemental composition with high accuracy. Fragmentation patterns in MS/MS can further confirm the structure.[2]

Experimental Workflows and Diagrams



Caption: Workflow for **Ammiol** analysis.



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Caption: HPLC protocol for **Ammiol** quantification.

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